molecular formula C13H19BrO2 B13632350 (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene

Cat. No.: B13632350
M. Wt: 287.19 g/mol
InChI Key: RIRKUINDQBNFMF-UHFFFAOYSA-N
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Description

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromo group and an ethyl chain that is further substituted with an isopropoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene typically involves multiple steps, starting from benzene derivatives One common method involves the bromination of a benzene derivative to introduce the bromo groupThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethylbenzene
  • 1-Bromo-2-(2-bromoethyl)benzene
  • 1-Bromo-2-(2-isopropoxyethyl)benzene

Uniqueness

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is unique due to the presence of both the bromo and isopropoxyethoxy groups, which confer distinct chemical properties.

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

[2-bromo-1-(2-propan-2-yloxyethoxy)ethyl]benzene

InChI

InChI=1S/C13H19BrO2/c1-11(2)15-8-9-16-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

RIRKUINDQBNFMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

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